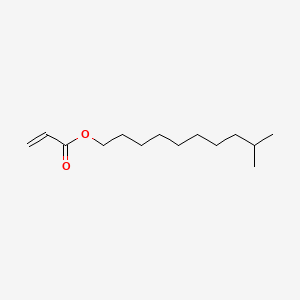

Isoundecyl acrylate

Description

Isodecyl acrylate (CAS 1330-61-6, molecular formula: C₁₃H₂₄O₂) is a long-chain acrylate ester characterized by a branched decyl group. It is widely used in polymer synthesis, coatings, and adhesives due to its hydrophobic properties, flexibility, and ability to enhance material durability . Key properties include:

- Molecular weight: 212.33 g/mol

- Vapor pressure: 0.023 mm Hg at 25°C

- Applications: Paints, coatings, adhesives, and textile finishing .

- Safety: Requires inhibitors like monomethyl ether hydroquinone (MEHQ) to prevent spontaneous polymerization. It is a skin irritant and may cause respiratory issues upon prolonged exposure .

Properties

CAS No. |

93804-09-2 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

9-methyldecyl prop-2-enoate |

InChI |

InChI=1S/C14H26O2/c1-4-14(15)16-12-10-8-6-5-7-9-11-13(2)3/h4,13H,1,5-12H2,2-3H3 |

InChI Key |

QQWIPPMMELXTAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCOC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Esterification Method

Basic Reaction Overview : The esterification process involves the reaction between acrylic acid and isoundecanol in the presence of a catalyst.

Catalysts Used : Common catalysts include concentrated sulfuric acid or Lewis acids, which facilitate the reaction by protonating the carboxylic acid group.

-

- Temperature : Typically maintained between 80°C to 120°C.

- Pressure : Often conducted under reduced pressure to remove water formed during the reaction, thus driving the equilibrium towards product formation.

-

- Combine acrylic acid and isoundecanol in a reaction vessel.

- Add the catalyst and stir the mixture.

- Heat under reflux while continuously removing water via a Dean-Stark apparatus or similar setup.

- Upon completion, cool the mixture and purify the product through distillation.

Alternative Synthesis Routes

Direct Esterification with Azeotropic Distillation : This method enhances yield by continuously removing water from the reaction mixture.

Use of Ionic Liquids : Recent studies have explored using ionic liquids as solvents and catalysts, providing an environmentally friendly alternative with high selectivity for isoundecyl acrylate.

Recent research has focused on optimizing reaction conditions to enhance yield and minimize by-products:

| Parameter | Optimal Condition |

|---|---|

| Temperature | 100°C - 110°C |

| Pressure | Atmospheric to low vacuum |

| Catalyst | Sulfuric acid (5-10% w/w) |

| Reaction Time | 4-6 hours |

Studies indicate that maintaining a controlled temperature profile prevents excessive polymerization during synthesis, which can lead to lower yields of the desired acrylate.

Post-synthesis purification is crucial for obtaining high-purity this compound:

Distillation : Commonly used to separate unreacted starting materials and remove any residual solvent or catalyst.

Washing : The crude product may be washed with water or sodium bicarbonate solution to neutralize any acidic components.

This compound finds extensive use in:

Coatings : Due to its excellent adhesion properties.

Adhesives : Its flexibility makes it suitable for various bonding applications.

The preparation of this compound involves several methods that can be optimized for efficiency and purity. The choice of reaction conditions, catalysts, and purification techniques plays a critical role in determining the yield and quality of the final product. Ongoing research continues to explore greener alternatives and more efficient synthesis routes, ensuring that this compound remains valuable in industrial applications.

Chemical Reactions Analysis

Polymerization Reactions

Isodecyl acrylate undergoes free radical polymerization , forming homopolymers or copolymers. Key mechanisms include:

-

UV or electron beam initiation : Requires free radical initiators (e.g., benzoyl peroxide) to start chain growth .

-

Inhibitor considerations : Stabilized in storage with inhibitors (e.g., hydroquinone) to prevent spontaneous polymerization. Strategies to overcome oxygen inhibition include inert atmospheres (N₂), amine synergists, or high-intensity curing .

| Parameter | Details | Applications |

|---|---|---|

| Initiators | Radical initiators (e.g., benzoyl peroxide) | Adhesives, coatings, sealants |

| Conditions | UV light, heat, electron beam irradiation | Flexible polymers with tailored properties |

| Products | Cross-linked polymers (e.g., homopolymers, copolymers) | UV-curable resins |

Ester Reactions

Isodecyl acrylate reacts with acids and alkali metals:

-

Acid-catalyzed hydrolysis : Reacts with acids (e.g., sulfuric acid) to form alcohols and acids .

-

Oxidizing acids : Strong oxidizing acids (e.g., HNO₃) may cause vigorous exothermic reactions .

-

Alkali metals/hydrides : Generates flammable hydrogen gas when mixed with alkali metals (e.g., Na, K) or hydrides .

-

Caustic solutions : Heat is generated during interaction with bases .

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Acid hydrolysis | Acids (e.g., H₂SO₄) | Isodecyl alcohol + acrylic acid | Acid catalysis |

| Oxidizing acids | Strong oxidizing acids (e.g., HNO₃) | Exothermic products | Vigorous reaction |

| Alkali metals | Na, K, hydrides | Flammable hydrogen gas | Exothermic reaction |

Hydrolysis

Hydrolytic stability depends on pH:

| pH | Hydrolysis Stability | Products |

|---|---|---|

| 1.2 | Unstable | Isodecyl alcohol + acrylic acid |

| 4–7 | Stable | No significant hydrolysis |

Reactivity with Inhibitors and Oxygen

-

Inhibitors : Hydroquinone or similar quinones stabilize the monomer by scavenging peroxy radicals .

-

Oxygen inhibition : Overcome via inert atmospheres (N₂), amine synergists (e.g., tertiary amines), or high-intensity curing to outpace oxygen diffusion .

Key Findings

Scientific Research Applications

Polymer Synthesis

Isodecyl acrylate is extensively used in the preparation of various copolymers. Its hydrophobic nature and ability to polymerize under UV light or electron beam irradiation make it suitable for:

- Coatings and Adhesives :

- Enhances adhesion properties in pressure-sensitive adhesives used in medical and industrial applications.

- Lubricating Oils :

Biomedical Engineering

In the field of medicine, isodecyl acrylate is employed for:

- Regenerative Biomaterials :

- Supports vascularization and tissue regeneration by promoting macrophage polarization and insulin-like growth factor production.

- Biodegradable Polymers :

- When copolymerized with biodegradable components, it contributes to environmentally friendly materials.

Environmental Applications

Isodecyl acrylate-based copolymers have shown promise in environmental applications:

- Oil Sorbents :

- Nanocomposite Materials :

- Serves as a matrix for nanoparticles, leading to advanced optical materials.

Copolymer Development for Lubricants

A study demonstrated that incorporating isodecyl acrylate into lubricant formulations significantly improved their performance metrics such as viscosity index and pour point. The copolymers exhibited enhanced stability under varying temperature conditions.

Biodegradability Assessment

Research on isodecyl acrylate-based copolymers indicated substantial biodegradability when tested against fungal pathogens and in soil burial tests. The copolymer containing rice bran oil showed the highest weight loss, indicating effective degradation properties .

Mechanism of Action

The mechanism of action of isoundecyl acrylate primarily involves its ability to polymerize and form long-chain polymers. This polymerization process is initiated by heat, light, or radical initiators. The resulting polymers exhibit unique properties such as flexibility, adhesion, and resistance to environmental factors. These properties make this compound an ideal candidate for various industrial and biomedical applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Vapor Pressure (25°C) | Hydrophobicity |

|---|---|---|---|---|---|

| Isodecyl acrylate | C₁₃H₂₄O₂ | 212.33 | Branched C10 alkyl chain | 0.023 mm Hg | High |

| n-Butyl acrylate | C₇H₁₂O₂ | 128.17 | Linear C4 alkyl chain | 10.5 mm Hg | Moderate |

| 2-Ethylhexyl acrylate | C₁₁H₂₀O₂ | 184.28 | Branched C8 alkyl chain | 0.3 mm Hg | High |

| Lauryl acrylate (C12-14) | ~C₁₅H₂₈O₂ | ~240.38 | Long linear C12-14 alkyl chain | <0.001 mm Hg | Very high |

| Isobornyl acrylate | C₁₃H₂₀O₂ | 208.30 | Cyclic isobornyl group | 0.015 mm Hg | Moderate |

| Ethyldiglycol acrylate | C₉H₁₄O₄ | 186.20 | Ether-linked glycol chain | 0.1 mm Hg | Low |

Key Observations :

- Hydrophobicity increases with alkyl chain length and branching. Lauryl acrylate (C12-14) and isodecyl acrylate excel in water-resistant applications .

- Volatility inversely correlates with molecular weight. n-Butyl acrylate’s low molecular weight makes it more volatile than isodecyl or lauryl acrylates .

- Cyclic vs. linear structures : Isobornyl acrylate’s rigid cyclic structure enhances thermal stability, while linear chains (e.g., lauryl) improve flexibility .

Reactivity and Polymerization Behavior

| Compound | Polymerization Initiators | Crosslinking Potential | Stability Notes |

|---|---|---|---|

| Isodecyl acrylate | Peroxides, UV light | Moderate | Requires MEHQ inhibitor |

| 2-Ethylhexyl acrylate | Heat, peroxides, contaminants | High | Reacts violently with oxidants |

| Ethyldiglycol acrylate | Peroxides, redox systems | High | Enhanced adhesion to polar substrates |

| Isobornyl acrylate | UV light, peroxides | High | UV-curable; used in coatings |

Key Observations :

- 2-Ethylhexyl acrylate (2-EHA) exhibits high reactivity, forming explosive mixtures with air above 82°C .

- Ethyldiglycol acrylate (EDGA) undergoes copolymerization with polar monomers (e.g., acrylic acid), improving adhesion .

- Isobornyl acrylate is favored in UV-curable coatings due to rapid crosslinking under light .

Key Observations :

Biological Activity

Isoundecyl acrylate, also known as isodecyl acrylate, is a monofunctional acrylic monomer that has garnered attention for its potential biological activities. This compound is primarily utilized in UV and electron beam curing applications, but its biological properties, including toxicity and environmental impact, are critical for understanding its safety and efficacy in various applications.

- Chemical Name : Isodecyl acrylate

- CAS Number : 1330-61-6

- Molecular Formula : C13H24O2

- Molecular Weight : 212.33 g/mol

- Physical State : Liquid at 20°C

- Water Solubility : 1.34 mg/L at 20°C

- Log Kow : Ranges from 5.55 to 5.7, indicating high hydrophobicity.

Toxicity and Safety

This compound has been evaluated for its toxicity through various studies:

- Acute Toxicity : It does not cause acute toxicity via oral, dermal, or inhalation routes, suggesting a relatively safe profile for short-term exposure .

- Skin Sensitization : Classified as a moderate skin sensitizer; it can cause allergic reactions upon contact .

- Respiratory Irritation : It may irritate the respiratory tract upon inhalation .

- Environmental Impact : The compound is acutely harmful to aquatic organisms and has been noted to be readily biodegradable, indicating a lower risk of bioaccumulation in the environment .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study on the antimicrobial properties of various acrylates highlighted that compounds with longer carbon chains tend to exhibit enhanced antibacterial activity against Gram-negative bacteria like Escherichia coli. While specific data on this compound's antibacterial activity was not detailed, the trend suggests potential for similar behaviors due to its hydrophobic nature .

- Research into polymerized forms of this compound indicates that its derivatives may possess unique properties that could be harnessed in biomedical applications, such as drug delivery systems or as coatings with antimicrobial properties .

Summary of Biological Effects

| Effect | Observation |

|---|---|

| Acute Toxicity | No acute toxicity observed via oral, dermal, or inhalation |

| Skin Sensitization | Moderate skin sensitizer |

| Respiratory Irritation | Irritation potential upon inhalation |

| Aquatic Toxicity | Harmful to aquatic life |

| Biodegradability | Readily biodegradable |

Q & A

Q. What are the optimal conditions for synthesizing Isoundecyl acrylate, and how do variables like temperature or catalyst ratios influence yield?

- Methodological Answer : Synthesis optimization requires systematic variation of parameters (e.g., 60–90°C temperature range, 1:1–1:3 molar ratios of reactants). Use fractional factorial experimental designs to isolate critical factors. Monitor reaction progress via gas chromatography (GC) and validate purity through nuclear magnetic resonance (NMR) spectroscopy. Reference established protocols for acrylate esterification .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Combine NMR (¹H/¹³C) for functional group confirmation, Fourier-transform infrared spectroscopy (FTIR) for acrylate-specific peaks (~1630 cm⁻¹ C=C stretch), and gas chromatography-mass spectrometry (GC-MS) for trace impurity detection. Cross-validate results with differential scanning calorimetry (DSC) to assess thermal stability .

Q. How does this compound’s stability vary under different storage conditions (e.g., light, temperature)?

- Methodological Answer : Conduct accelerated degradation studies by exposing samples to UV light (254 nm) and elevated temperatures (40–60°C). Monitor peroxide formation via iodometric titration and quantify degradation products using high-performance liquid chromatography (HPLC). Store in amber vials at 4°C under inert atmosphere to minimize polymerization .

Advanced Research Questions

Q. What computational models predict this compound’s reactivity in copolymerization systems?

- Methodological Answer : Employ density functional theory (DFT) to calculate electron density profiles of the acrylate group. Validate predictions with experimental kinetic data (e.g., Arrhenius plots from polymerization rate studies). Compare results with QSAR models for structurally similar acrylates .

Q. How do competing degradation pathways (hydrolysis vs. oxidation) dominate in aqueous vs. non-aqueous environments?

- Methodological Answer : Design controlled experiments with isotopic labeling (e.g., D₂O for hydrolysis tracking). Use electron paramagnetic resonance (EPR) to detect free radicals in oxidative conditions. Analyze pathway dominance through kinetic isotope effects and Arrhenius activation energy calculations .

Q. What safety protocols mitigate risks during large-scale handling of this compound in academic labs?

- Methodological Answer : Implement engineering controls (e.g., fume hoods with ≥100 ft/min face velocity) and personal protective equipment (PPE) compliant with OSHA standards. Conduct hazard operability (HAZOP) studies for spill scenarios. Reference safety data sheets (SDS) for emergency response, including neutralization protocols for accidental exposure .

Q. How can contradictory data on this compound’s purity thresholds for polymerization efficiency be resolved?

- Methodological Answer : Perform meta-analyses of published datasets to identify confounding variables (e.g., inhibitor concentrations, solvent polarity). Replicate key studies under standardized conditions (e.g., ASTM methods) and apply multivariate regression to isolate purity-dependent effects .

Q. What advanced techniques quantify this compound’s role in crosslinked polymer networks?

- Methodological Answer : Use small-angle X-ray scattering (SAXS) to analyze network topology and swelling experiments to determine crosslink density. Pair with dynamic mechanical analysis (DMA) to correlate structure with viscoelastic properties .

Q. How do ecotoxicity assays for this compound account for metabolite bioaccumulation in aquatic models?

- Methodological Answer : Follow OECD Test Guidelines 201 (algae), 202 (Daphnia), and 203 (fish). Quantify parent compound and metabolites (e.g., acrylic acid derivatives) via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Apply probabilistic risk assessment models to extrapolate lab data to environmental scenarios .

Q. What interdisciplinary approaches integrate this compound into biomaterial or nanotechnology research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.